molecular formula C8H17N B3382895 3,3,5-Trimethylpiperidine CAS No. 37832-46-5

3,3,5-Trimethylpiperidine

Cat. No. B3382895
CAS RN: 37832-46-5
M. Wt: 127.23 g/mol
InChI Key: CDUQWBAPFRDIKZ-UHFFFAOYSA-N
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Description

3,3,5-Trimethylpiperidine is a chemical compound with the molecular formula C8H17N . It has a molecular weight of 127.23 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing one nitrogen atom and five carbon atoms . The three carbon atoms at the 3rd and 5th positions of the ring are each bonded to a methyl group (CH3), hence the name this compound .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Antimicrobial Activity

3,3,5-Trimethylpiperidine derivatives, particularly 1,2,5-trimethylpiperidin-4-ols, have been found to exhibit significant antimicrobial activity against a range of microorganisms. For example, 1,2,5-Trimethyl-4-(1′,2′-dihydroxyethyl)piperidin-4-ol benzoate hydrochloride showed activity against 16 test microorganisms, indicating its potential for further antimicrobial testing (Dyusebaeva, Elibaeva, & Kalugin, 2017).

Chemical Structure and Conformation Studies

The chemical structure and conformation of this compound derivatives have been studied extensively. For instance, the condensation of 1,2,5-trimethylpiperidine-4-one with phenol and cresols leads to the formation of 1,2,5-trimethyl-4-(p-hydroxyphenyl)-δ3-tetrahydropyridines, whose structure has been analyzed using proton NMR spectroscopy (Rezakov et al., 1986).

Synthesis of Stereoisomeric and Heterocyclic Compounds

This compound has been utilized as a starting reagent for synthesizing stereoisomeric compounds like 1,2,5-trimethylpiperidine-4-spiro-5′-imidazolidine-2′,4′-dione, demonstrating its versatility in organic synthesis (Unkovskii et al., 1992).

Formation of Dehydroalanine in Chemical Derivatization

In studies involving gas chromatography-mass spectrometry (GC-MS) based metabolomics, it was found that mimosine can be converted into dehydroalanine during the trimethylsilyating process, demonstrating the chemical reactivity and potential interferences in analytical methodologies (Kim et al., 2011).

Use in Advanced Material Science

Trimethylpiperidine derivatives have been employed in the synthesis of advanced materials. For instance, a novel class of latent fluorophores based on the trimethyl lock mechanism was developed for use in biological sciences and practical applications, highlighting the compound's utility in material science (Chandran, Dickson, & Raines, 2005).

Safety and Hazards

3,3,5-Trimethylpiperidine is classified as a dangerous substance . It has hazard statements H226, H314, and H335, indicating that it is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Piperidines, including 3,3,5-Trimethylpiperidine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research will likely focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as exploring their potential applications in drug discovery .

Mechanism of Action

Target of Action

3,3,5-Trimethylpiperidine is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives have been used as starting components for chiral optimization , suggesting that they may interact with their targets to induce changes in molecular structure.

Biochemical Pathways

Piperidine derivatives are known to play a significant role in the pharmaceutical industry , suggesting that they may affect various biochemical pathways.

Pharmacokinetics

It is known that the compound has a molecular weight of 12723 , which may influence its bioavailability.

Result of Action

Piperidine derivatives have been found to have various pharmacological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.

Action Environment

It is known that the compound is a liquid at normal temperatures , suggesting that its physical state may be influenced by environmental conditions.

properties

IUPAC Name

3,3,5-trimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-4-8(2,3)6-9-5-7/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUQWBAPFRDIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101312304
Record name 3,3,5-Trimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37832-46-5
Record name 3,3,5-Trimethylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37832-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,5-Trimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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